Cas no 2227903-85-5 (2-(2R)-oxiran-2-yl-5H,6H,7H,8H-imidazo1,2-apyridine)
2-(2R)-oxiran-2-yl-5H,6H,7H,8H-imidazo1,2-apyridine Chemical and Physical Properties
Names and Identifiers
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- 2-(2R)-oxiran-2-yl-5H,6H,7H,8H-imidazo1,2-apyridine
- EN300-1745589
- 2-[(2R)-oxiran-2-yl]-5H,6H,7H,8H-imidazo[1,2-a]pyridine
- 2227903-85-5
-
- Inchi: 1S/C9H12N2O/c1-2-4-11-5-7(8-6-12-8)10-9(11)3-1/h5,8H,1-4,6H2/t8-/m0/s1
- InChI Key: UZAACWPQXAHCQU-QMMMGPOBSA-N
- SMILES: O1C[C@H]1C1=CN2C(CCCC2)=N1
Computed Properties
- Exact Mass: 164.094963011g/mol
- Monoisotopic Mass: 164.094963011g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 30.4Ų
2-(2R)-oxiran-2-yl-5H,6H,7H,8H-imidazo1,2-apyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1745589-1g |
2-[(2R)-oxiran-2-yl]-5H,6H,7H,8H-imidazo[1,2-a]pyridine |
2227903-85-5 | 1g |
$1915.0 | 2023-09-20 | ||
| Enamine | EN300-1745589-5g |
2-[(2R)-oxiran-2-yl]-5H,6H,7H,8H-imidazo[1,2-a]pyridine |
2227903-85-5 | 5g |
$5553.0 | 2023-09-20 | ||
| Enamine | EN300-1745589-10g |
2-[(2R)-oxiran-2-yl]-5H,6H,7H,8H-imidazo[1,2-a]pyridine |
2227903-85-5 | 10g |
$8234.0 | 2023-09-20 | ||
| Enamine | EN300-1745589-0.05g |
2-[(2R)-oxiran-2-yl]-5H,6H,7H,8H-imidazo[1,2-a]pyridine |
2227903-85-5 | 0.05g |
$1608.0 | 2023-09-20 | ||
| Enamine | EN300-1745589-0.1g |
2-[(2R)-oxiran-2-yl]-5H,6H,7H,8H-imidazo[1,2-a]pyridine |
2227903-85-5 | 0.1g |
$1685.0 | 2023-09-20 | ||
| Enamine | EN300-1745589-0.25g |
2-[(2R)-oxiran-2-yl]-5H,6H,7H,8H-imidazo[1,2-a]pyridine |
2227903-85-5 | 0.25g |
$1762.0 | 2023-09-20 | ||
| Enamine | EN300-1745589-0.5g |
2-[(2R)-oxiran-2-yl]-5H,6H,7H,8H-imidazo[1,2-a]pyridine |
2227903-85-5 | 0.5g |
$1838.0 | 2023-09-20 | ||
| Enamine | EN300-1745589-1.0g |
2-[(2R)-oxiran-2-yl]-5H,6H,7H,8H-imidazo[1,2-a]pyridine |
2227903-85-5 | 1g |
$1915.0 | 2023-06-03 | ||
| Enamine | EN300-1745589-2.5g |
2-[(2R)-oxiran-2-yl]-5H,6H,7H,8H-imidazo[1,2-a]pyridine |
2227903-85-5 | 2.5g |
$3752.0 | 2023-09-20 | ||
| Enamine | EN300-1745589-5.0g |
2-[(2R)-oxiran-2-yl]-5H,6H,7H,8H-imidazo[1,2-a]pyridine |
2227903-85-5 | 5g |
$5553.0 | 2023-06-03 |
2-(2R)-oxiran-2-yl-5H,6H,7H,8H-imidazo1,2-apyridine Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Additional information on 2-(2R)-oxiran-2-yl-5H,6H,7H,8H-imidazo1,2-apyridine
Comprehensive Overview of 2-(2R)-oxiran-2-yl-5H,6H,7H,8H-imidazo[1,2-a]pyridine (CAS No. 2227903-85-5)
The compound 2-(2R)-oxiran-2-yl-5H,6H,7H,8H-imidazo[1,2-a]pyridine (CAS No. 2227903-85-5) is a highly specialized chemical entity that has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceutical research. This molecule belongs to the class of imidazo[1,2-a]pyridine derivatives, which are known for their diverse biological activities. The presence of an oxirane (epoxide) ring in the (2R) configuration further enhances its reactivity and makes it a valuable intermediate in synthetic chemistry.
In the context of current research trends, 2-(2R)-oxiran-2-yl-5H,6H,7H,8H-imidazo[1,2-a]pyridine is often discussed alongside keywords such as "small molecule drug discovery", "kinase inhibitors", and "targeted therapeutics". These terms reflect the growing interest in precision medicine and the development of novel compounds that can modulate specific biological pathways. The imidazo[1,2-a]pyridine scaffold is particularly noteworthy because it has been identified as a privileged structure in medicinal chemistry, capable of interacting with a wide range of biological targets.
From a synthetic perspective, the preparation of CAS No. 2227903-85-5 involves sophisticated organic transformations that highlight the importance of stereochemical control. The (2R)-oxiran-2-yl moiety introduces a chiral center, which can significantly influence the compound's biological activity. Researchers are increasingly focusing on asymmetric synthesis techniques to access such enantiomerically pure building blocks, as they are essential for the development of safer and more effective pharmaceuticals.
The potential applications of 2-(2R)-oxiran-2-yl-5H,6H,7H,8H-imidazo[1,2-a]pyridine extend beyond traditional drug discovery. Recent studies have explored its utility in bioconjugation chemistry and proteolysis-targeting chimera (PROTAC) technology, two cutting-edge areas that are revolutionizing the field of therapeutic development. These approaches leverage the compound's reactive epoxide group to create covalent linkages with biological macromolecules, enabling the targeted degradation of disease-causing proteins.
Analytical characterization of CAS No. 2227903-85-5 typically involves advanced techniques such as high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography. These methods are crucial for confirming the compound's structural integrity and purity, which are paramount in pharmaceutical development. The growing demand for high-purity chemical reference standards has further increased the relevance of this compound in quality control and regulatory compliance.
In the broader context of green chemistry, researchers are investigating more sustainable approaches to synthesize imidazo[1,2-a]pyridine derivatives like 2-(2R)-oxiran-2-yl-5H,6H,7H,8H-imidazo[1,2-a]pyridine. This aligns with the pharmaceutical industry's commitment to reducing environmental impact while maintaining synthetic efficiency. Topics such as "catalytic asymmetric epoxidation" and "flow chemistry applications" are frequently associated with discussions about this compound's production.
The intellectual property landscape surrounding CAS No. 2227903-85-5 is also noteworthy. Several patents have emerged that describe its use as a key intermediate in the synthesis of biologically active molecules. This has led to increased interest from both academic and industrial researchers, particularly those working on central nervous system (CNS) disorders and inflammatory diseases, where imidazo[1,2-a]pyridine-based compounds have shown promise.
From a drug metabolism perspective, the oxirane ring in 2-(2R)-oxiran-2-yl-5H,6H,7H,8H-imidazo[1,2-a]pyridine presents interesting possibilities for prodrug design. This functional group can serve as a masked electrophile that is activated under specific physiological conditions, potentially leading to targeted drug release. Such strategies are particularly relevant in the development of tissue-selective therapeutics and controlled-release formulations.
The compound's physicochemical properties, including its logP value, aqueous solubility, and stability profile, are critical parameters that influence its drug-likeness. Computational chemistry approaches are increasingly being employed to predict these characteristics early in the development process, reducing the need for extensive empirical testing. This aligns with the pharmaceutical industry's push toward in silico drug design and artificial intelligence-assisted molecular optimization.
Looking ahead, 2-(2R)-oxiran-2-yl-5H,6H,7H,8H-imidazo[1,2-a]pyridine is poised to remain an important compound in chemical biology and medicinal chemistry research. Its versatility as a synthetic building block, combined with the growing understanding of imidazo[1,2-a]pyridine pharmacology, ensures its continued relevance in the search for new therapeutic agents. As research progresses, we can expect to see more innovative applications of this intriguing molecular scaffold.
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